molecular formula C18H17N7O3 B2928241 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034559-06-1

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2928241
M. Wt: 379.38
InChI Key: FKKZKPRQRUDFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H17N7O3 and its molecular weight is 379.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds derived from quinolinyl chalcone, similar in structure to the mentioned compound, have been synthesized and evaluated for their antimicrobial activities. These novel heterocycles demonstrate significant antibacterial activities, suggesting potential applications in developing new antimicrobial agents (Hassan & Farouk, 2017).

Antitumor Activity and Molecular Docking

A series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a common quinazolinone core with the compound , have been synthesized and evaluated for their in vitro antitumor activity. These compounds displayed broad-spectrum antitumor activity, with some showing potency comparable to or greater than the standard 5-FU. Molecular docking studies suggest these compounds may inhibit tumor growth through various mechanisms, indicating potential applications in cancer research (Al-Suwaidan et al., 2016).

Analgesic and Anti-inflammatory Activities

New derivatives incorporating the quinazolin-4-one ring system have been synthesized and assessed for their analgesic and anti-inflammatory activities. The findings indicate that certain derivatives exhibit potent analgesic and anti-inflammatory effects, suggesting the compound's potential framework could be explored for therapeutic applications in pain and inflammation management (Dewangan et al., 2016).

Eco-friendly Insecticidal Activity

Nitrogen heterocycles encompassing a quinoline scaffold, reflecting structural elements akin to the compound , have been synthesized and evaluated for their insecticidal activity. Notably, certain derivatives showed significant potency against specific pests, highlighting the potential application of similar compounds in developing environmentally friendly insecticides (Ghareeb et al., 2021).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c1-24-10-12(8-21-24)17-22-16(28-23-17)9-19-15(26)6-7-25-11-20-14-5-3-2-4-13(14)18(25)27/h2-5,8,10-11H,6-7,9H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKZKPRQRUDFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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